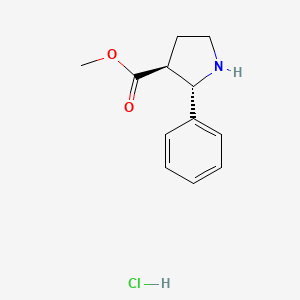
trans-Methyl2-phenylpyrrolidine-3-carboxylatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Methyl2-phenylpyrrolidine-3-carboxylatehydrochloride: is a chemical compound with the molecular formula C12H16ClNO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-Methyl2-phenylpyrrolidine-3-carboxylatehydrochloride typically involves the reaction of methyl 2-phenylpyrrolidine-3-carboxylate with hydrochloric acid. The reaction conditions often include the use of solvents such as methanol or ethanol, and the reaction is carried out at room temperature .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, trans-Methyl2-phenylpyrrolidine-3-carboxylatehydrochloride is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its pyrrolidine ring is a common scaffold in drug discovery, and modifications to this structure can lead to compounds with diverse biological activities .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and intermediates for various applications, including agrochemicals and materials science .
Mecanismo De Acción
The mechanism of action of trans-Methyl2-phenylpyrrolidine-3-carboxylatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and selectivity. These interactions can modulate biological pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
Pyrrolidine-2-one: Another pyrrolidine derivative with applications in medicinal chemistry.
Pyrrolidine-2,5-diones: Known for their use in the synthesis of bioactive molecules.
Prolinol: A derivative of pyrrolidine used in asymmetric synthesis.
Uniqueness: trans-Methyl2-phenylpyrrolidine-3-carboxylatehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H16ClNO2 |
|---|---|
Peso molecular |
241.71 g/mol |
Nombre IUPAC |
methyl (2S,3S)-2-phenylpyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-7-8-13-11(10)9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H/t10-,11+;/m0./s1 |
Clave InChI |
RAKLJEPTGBTACR-VZXYPILPSA-N |
SMILES isomérico |
COC(=O)[C@H]1CCN[C@@H]1C2=CC=CC=C2.Cl |
SMILES canónico |
COC(=O)C1CCNC1C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


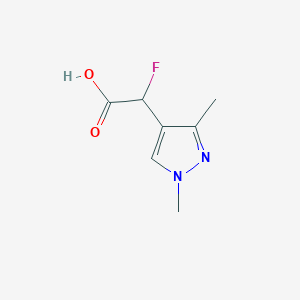
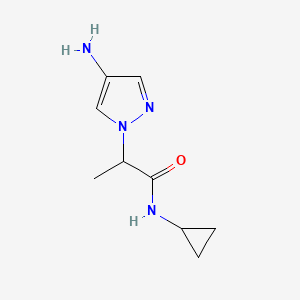
![1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13085173.png)
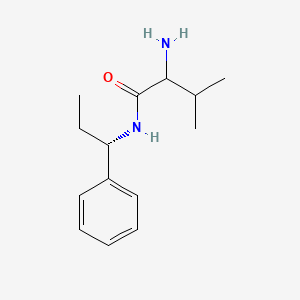
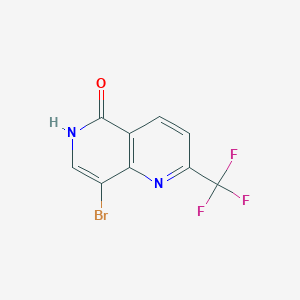
![tert-butyl (5aS,9aR)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate](/img/structure/B13085187.png)
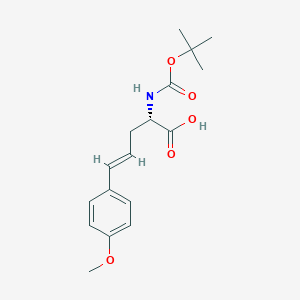
![1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13085196.png)
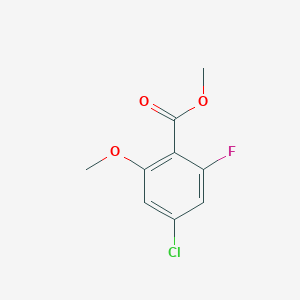
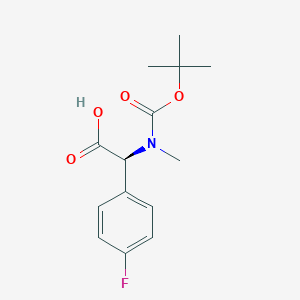
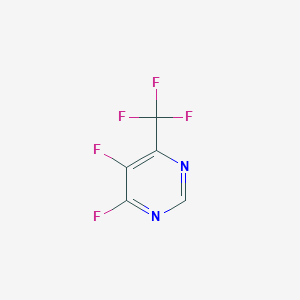

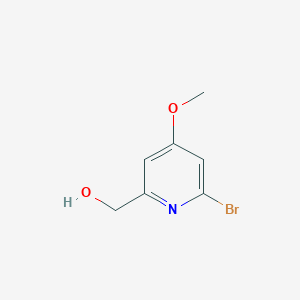
![Ethyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B13085223.png)
